Tetrathiomolybdate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

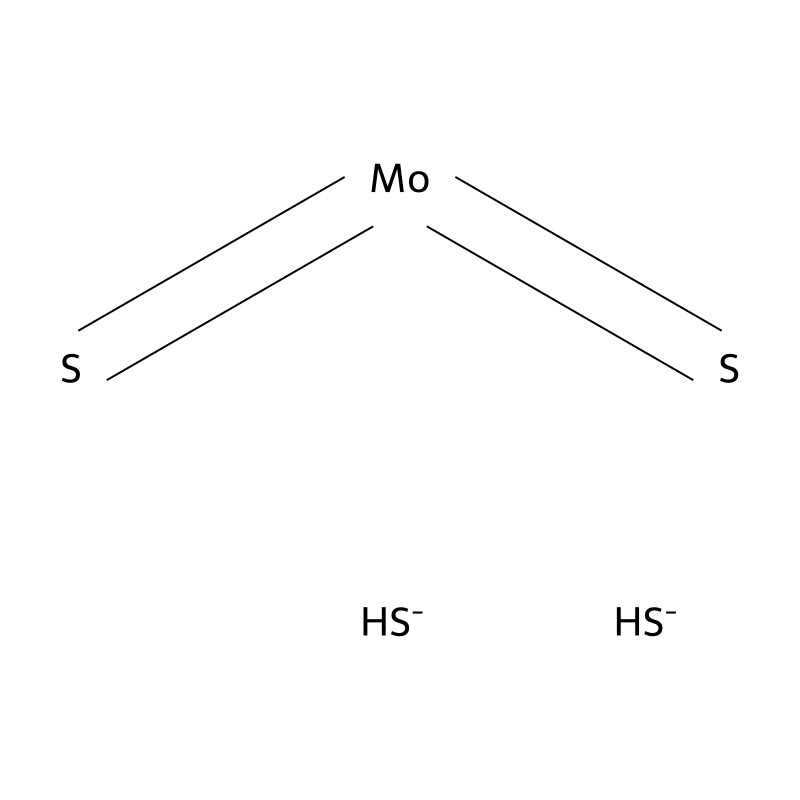

Tetrathiomolybdate is a chemical compound with the formula . It is a thiomolybdate anion that plays a significant role in bioinorganic chemistry, particularly due to its ability to interact with metal ions. The compound is characterized by its tetrahedral structure, which includes a central molybdenum atom surrounded by four sulfur atoms. Tetrathiomolybdate is notable for its bright red color and is primarily used in various therapeutic applications, particularly in treating copper-related disorders such as Wilson's disease .

- Thermal Decomposition: When heated, tetrathiomolybdate decomposes to form molybdenum trisulfide and other byproducts:

- Formation of Metal Complexes: It can act as a ligand, forming complexes with various metal ions. For instance, it reacts with nickel(II) to form the complex .

- Reactivity with Copper: Tetrathiomolybdate is particularly effective at binding copper ions, thereby reducing their bioavailability. This property is leveraged in therapeutic contexts to manage copper toxicity .

Tetrathiomolybdate exhibits significant biological activity, primarily as an anticopper agent. Its mechanisms include:

- Copper Chelation: The compound binds to copper in the gastrointestinal tract, preventing its absorption and facilitating its excretion from the body. This action is particularly beneficial in conditions like Wilson's disease, where excess copper accumulation leads to toxicity .

- Inhibition of Angiogenesis: Research indicates that tetrathiomolybdate may inhibit angiogenesis— the formation of new blood vessels—by disrupting copper-dependent processes within cells. This property opens avenues for investigating its potential in cancer therapy and age-related macular degeneration .

Tetrathiomolybdate can be synthesized through several methods:

- Reaction of Molybdate with Hydrogen Sulfide: A common method involves reacting ammonium molybdate with hydrogen sulfide in an aqueous solution:

- Using Organic Ammonium Salts: Other synthesis routes may involve quaternary ammonium salts to produce various tetrathiomolybdate derivatives

In Organic Synthesis" class="citation ml-xs inline" data-state="closed" href="https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2002-34863.pdf" rel="nofollow noopener" target="_blank">

Ammonium Tetraselenotungstate Contains selenium instead of sulfur; studied for electronic properties. Tetrathiomolybdate's unique ability to selectively bind copper while participating in complex biological interactions sets it apart from these similar compounds, making it a critical agent in both therapeutic and research contexts.

Studies have shown that tetrathiomolybdate interacts significantly with proteins involved in metal transport, such as ATP7B. It induces dimerization of the metal-binding domain of this protein, effectively expelling copper ions and forming stable complexes. This interaction is crucial for understanding how tetrathiomolybdate can mitigate cisplatin resistance in cancer therapy by inhibiting copper efflux pathways .

Several compounds share structural or functional similarities with tetrathiomolybdate. Below is a comparison highlighting their uniqueness: